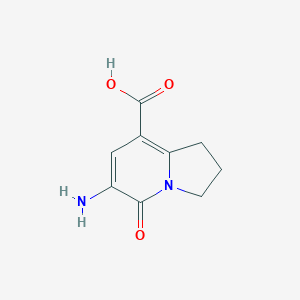
6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid, also known as AOIC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. AOIC is a derivative of indolizine, which is a bicyclic nitrogen-containing compound that exhibits a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. In addition, 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Effets Biochimiques Et Physiologiques
6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression. In addition, 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid has been shown to possess antioxidant activity, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid in laboratory experiments is its potent biological activity, which allows for the investigation of its potential therapeutic applications. However, one of the limitations of 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid, including the development of new synthetic methods for the compound, the investigation of its potential applications in other areas such as neuroscience and immunology, and the elucidation of its mechanism of action at the molecular level. In addition, the development of novel 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid can be synthesized via a multistep process involving the reaction of 2,3-dihydro-1H-indol-5-amine with an aldehyde, followed by cyclization and subsequent oxidation to yield the final product. The synthesis of 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the compound.
Applications De Recherche Scientifique
6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, colon, and lung cancer. In addition, 6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid has been demonstrated to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
185856-19-3 |
|---|---|
Nom du produit |
6-Amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid |
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
6-amino-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c10-6-4-5(9(13)14)7-2-1-3-11(7)8(6)12/h4H,1-3,10H2,(H,13,14) |
Clé InChI |
XSCBIVUGSMDBOK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(C(=O)N2C1)N)C(=O)O |
SMILES canonique |
C1CC2=C(C=C(C(=O)N2C1)N)C(=O)O |
Synonymes |
8-Indolizinecarboxylicacid,6-amino-1,2,3,5-tetrahydro-5-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




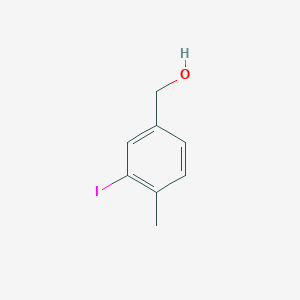
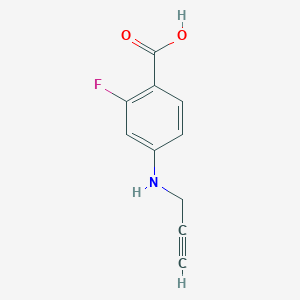
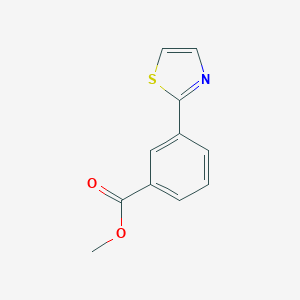

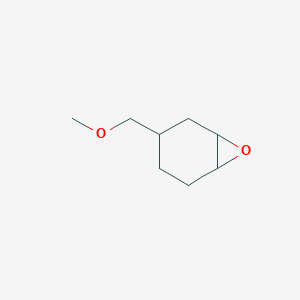
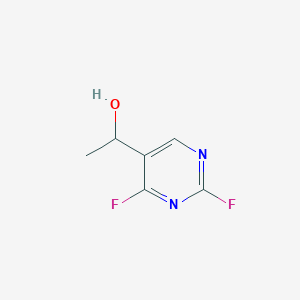
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
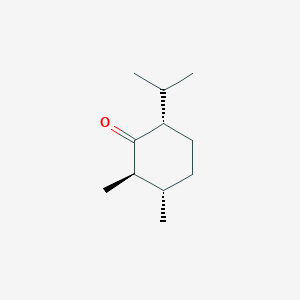

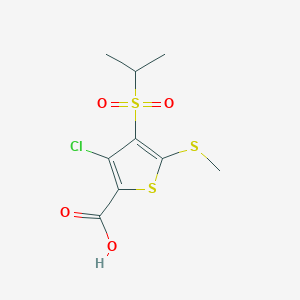

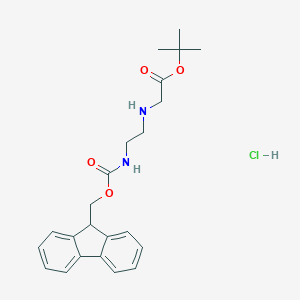
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)